molecular formula C12H36O4Si5 B120680 Dodecamethylpentasiloxane CAS No. 141-63-9

Dodecamethylpentasiloxane

Cat. No. B120680
CAS RN: 141-63-9
M. Wt: 384.84 g/mol
InChI Key: FBZANXDWQAVSTQ-UHFFFAOYSA-N
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Description

Dodecamethylpentasiloxane (MD3M) is a type of siloxane, a class of compounds widely used in the chemical industry and in process and power engineering. It has been utilized as a working fluid in organic Rankine cycle power plants for over two decades. The study of its thermodynamic properties, such as enthalpy, entropy, speed of sound, density, and vapor-liquid equilibrium, is essential for process design and optimization. While the properties of shorter-chained siloxanes have been extensively researched, there is limited information on higher order siloxanes like MD3M. New fundamental equations of state have been developed for MD3M based on measurements of density and speed of sound in the liquid state, which allow for the calculation of any thermodynamic state property .

Synthesis Analysis

The synthesis of complex siloxanes or related compounds often involves multi-step chemical reactions. For instance, the synthesis of 3,5,7-Trioxapentacyclo[7.2.1.02,8.04,11.06,10]dodecane, a novel diacetal trioxa-cage compound, was achieved through a four-step sequence starting from a maleic anhydride cyclopentadiene adduct. Although this specific synthesis does not directly pertain to MD3M, it exemplifies the complexity and the type of synthetic routes that might be employed in the synthesis of intricate siloxane structures .

Molecular Structure Analysis

The molecular structure of siloxanes and related compounds can be elucidated using various spectroscopic techniques. For example, the complete 1H and 13C NMR spectral assignment of pentacyclo[6.4.0.02,6.05,9.04,12]dodecane derivatives was achieved using high-field NMR techniques, which are crucial for understanding the structure and reactivity of these molecules . Similarly, the molecular structure of pentasilicon dodecachloride and hexasilicon tetradecachloride was investigated through infrared spectroscopy and the study of their adducts with other chlorosilanes .

Chemical Reactions Analysis

The chemical reactivity of siloxanes can be quite varied. For instance, pentasilicon dodecachloride, a related compound to MD3M, reacts with silicon tetrachloride, anhydrous hydrogen chloride, and antimony trichloride under certain conditions. These reactions can lead to the formation of new compounds or the rearrangement of the existing structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxanes are influenced by their molecular structure. For example, tris-cis-tris-trans-dodeca[organo(dimethylorganosiloxy)]cyclododecasiloxanes exhibit self-ordering features and can form mesomorphic structures within a wide temperature range, depending on the nature of the side groups. These properties are important for applications that require specific thermal and structural characteristics . Additionally, the molecular structure of 4,4,8,8,12,12-hexamethyltrispiro[2,1,2,1,2,1]dodecane was studied to determine its conformation and geometrical parameters, which are essential for understanding the physical properties of such compounds .

Scientific Research Applications

Thermodynamic Properties

Dodecamethylpentasiloxane, as part of the siloxanes family, has significant applications in chemical industries and power engineering. It's used as a working fluid in organic Rankine cycle power plants. Research has developed fundamental equations of state for dodecamethylpentasiloxane, enabling the calculation of various thermodynamic properties. These equations also aid in developing mixture models for future applications (Thol, Javed, Baumhögger, Span, & Vrabec, 2019).

Environmental Impact and Detection

Volatile dimethylsiloxanes, including dodecamethylpentasiloxane, are commonly used in various products, leading to their widespread presence in the environment. An analytical method involving ultrasound-assisted solid-liquid extraction and gas chromatography has been optimized to detect these compounds in fish. This research is crucial for understanding the environmental impact and accumulation of siloxanes like dodecamethylpentasiloxane (Sanchís, Llorca, Picó, Farré, & Barceló, 2016).

Multiparameter Equations of State

Furthering the understanding of siloxanes, multiparameter equations of state have been developed for dodecamethylpentasiloxane. These equations assist in optimizing the performance of these compounds in various industrial applications, such as cosmetics and high-temperature heat transfer fluids (Colonna, Nannan, & Guardone, 2008).

Adsorption Characteristics in Landfills

Dodecamethylpentasiloxane's release from landfill leachate and its adsorption characteristics on municipal solid waste have been studied. Understanding these processes is vital for environmental management and mitigating potential impacts of siloxane release during landfill operations (Kong et al., 2022).

Selected Ion Flow Tube Studies

The presence of siloxanes, including dodecamethylpentasiloxane, in landfills and biogas digesters poses challenges in energy utilization. Selected ion flow tube mass spectrometry has been used to efficiently and accurately quantify these compounds, addressing the need for rapid detection in industrial contexts (Langford, Gray, & McEwan, 2013).

Safety And Hazards

Dodecamethylpentasiloxane is combustible . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the properties of short-chained siloxanes, such as hexamethyldisiloxane (MM) or octamethylcyclotetrasiloxane (D4), have already been investigated comprehensively, information on thermophysical properties of higher order siloxanes like Dodecamethylpentasiloxane is limited . Therefore, future research could focus on investigating these properties further .

properties

IUPAC Name

bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane
Source PubChem
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InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h1-12H3
Source PubChem
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InChI Key

FBZANXDWQAVSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
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Molecular Formula

C12H36O4Si5
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DSSTOX Substance ID

DTXSID1044803
Record name Dodecamethylpentasiloxane
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Molecular Weight

384.84 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]
Record name Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl-
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Boiling Point

230 °C, BP: 229 °C at 710 mm Hg
Record name Dodecamethylpentasiloxane
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Solubility

In water, 7.04X10-5 mg/L at 25 °C, Soluble in carbon tetrachloride, carbon disulfide, Soluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons
Record name Dodecamethylpentasiloxane
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Density

0.8755 g/cu cm at 20 °C
Record name Dodecamethylpentasiloxane
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Vapor Pressure

4.50X10-2 mm Hg at 25 °C (extrapolated)
Record name Dodecamethylpentasiloxane
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Product Name

Dodecamethylpentasiloxane

Color/Form

Colorless liquid, Liquid

CAS RN

141-63-9
Record name Dodecamethylpentasiloxane
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Record name DODECAMETHYLPENTASILOXANE
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Melting Point

-80 °C
Record name Dodecamethylpentasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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